molecular formula C12H14O3 B2472062 5-Methoxy-2,2-dimethylchroman-4-one CAS No. 98910-61-3

5-Methoxy-2,2-dimethylchroman-4-one

Cat. No. B2472062
CAS RN: 98910-61-3
M. Wt: 206.241
InChI Key: RWFBDXQSHYXJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2,2-dimethylchroman-4-one, also known as SYN-DONE, is a novel molecule of interest in synthetic organic chemistry due to its versatile pharmacological properties. It is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone .


Molecular Structure Analysis

The molecular formula of this compound is C12H14O3 . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Chemical Reactions Analysis

Chroman-4-one is one of the most important heterobicyclic moieties existing in natural compounds as polyphenols and as synthetic compounds . It is associated with diverse biological activities .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 206.24 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 5-Methoxy-2,2-dimethylchroman-4-one has been studied for its synthesis and chemical reactions. For instance, 2,2-Dimethyl-3,4-epoxychroman was transformed into 2,2-dimethylchroman-3-one, which underwent various chemical reactions, including ethoxycarbonylation and reactions with hydrazine to produce pyrazolidinone and pyrazolinone derivatives (Anastasis & Brown, 1983). Additionally, reactions of the Vilsmeier reagent with 7-methoxy-2,2-dimethylchroman-4-one resulted in the formation of 4-chlorochromene derivatives, highlighting its potential in organic synthesis (Brown, Marcus, & Anastasis, 1985).

Biological Activity and Potential Applications

  • Chromones, including this compound derivatives, have been isolated from natural sources like the stems of Cassia fistula, showing potential anti-tobacco mosaic virus activities (Li et al., 2014). This indicates a potential application in the field of plant protection and virology.
  • Compounds structurally related to this compound have been evaluated for their inhibition of the peroxidase-catalyzed oxidation of indole-3-acetic acid, suggesting potential use in understanding plant physiology and development (Lee, Starratt, Jevnikar, & Stoessl, 1980).

Chemical-Epigenetic Studies

  • New compounds structurally related to this compound were discovered in a chemical-epigenetic culture of Aspergillus terreus, illustrating the potential of chemical-epigenetic methods in enhancing chemodiversity and identifying novel bioactive compounds (Sun et al., 2018).

Structural and Theoretical Studies

  • The molecular structure and theoretical aspects of compounds related to this compound have been studied, contributing to the understanding of their chemical properties and potential applications in various fields, including materials science and drug design (Małecka, Massa, Harms, & Budzisz, 2005).

Medicinal Chemistry and Drug Design

  • The synthesis and modification of this compound derivatives have implications in medicinal chemistry, where they can be used as building blocks for the development of new therapeutic agents. For example, these compounds have been used in the synthesis of potential anti-HIV agents, showcasing their importance in drug discovery (Rao, Gaitonde, Prakash, & Rao, 1994).

Safety and Hazards

The safety information for 5-Methoxy-2,2-dimethylchroman-4-one includes a warning signal word and hazard statements H302-H315-H317-H319-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

properties

IUPAC Name

5-methoxy-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2)7-8(13)11-9(14-3)5-4-6-10(11)15-12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFBDXQSHYXJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.